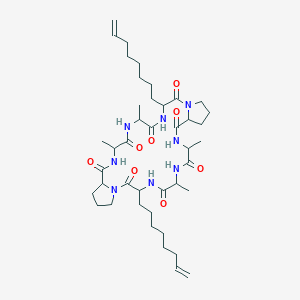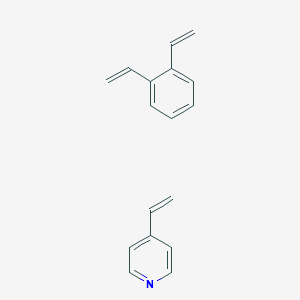
4-乙烯基吡啶与二乙烯基苯的聚合物
描述
Pyridine, 4-ethenyl-, polymer with diethenylbenzene is a polymeric material composed of two aromatic molecules, pyridine and diethenylbenzene, linked together by covalent bonds. This compound is notable for its solubility, thermal stability, and hydrophobic properties. It was first synthesized in the early 1990s and has since gained popularity due to its unique properties and diverse applications in scientific research.
科学研究应用
Pyridine, 4-ethenyl-, polymer with diethenylbenzene has a wide range of scientific research applications. In chemistry, it is used as a conductive polymer in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors. In biology and medicine, it is employed in advanced wound care, skin tissue engineering, and as substrates for electrical stimulation to accelerate wound healing. Additionally, it is used in photocatalytic applications for the degradation of hazardous chemicals, contributing to environmental remediation efforts.
准备方法
The synthesis of Pyridine, 4-ethenyl-, polymer with diethenylbenzene typically involves the copolymerization of 4-vinylpyridine and divinylbenzene. One common method includes mixing 90% of 4-vinylpyridine, 10% of divinylbenzene, and 1% dibenzoylperoxide by moles with respect to the total moles of monomers. This mixture is then heated in a reactor at 80°C for 3 hours to effect copolymerization. Industrial production methods often involve self-stabilized precipitation polymerization, where the monomer 4-ethenyl pyridine, an initiator, and a reaction medium are reacted at 60-80°C for 6-8 hours under nitrogen protection .
化学反应分析
Pyridine, 4-ethenyl-, polymer with diethenylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine derivatives with altered electronic properties.
作用机制
The mechanism of action of Pyridine, 4-ethenyl-, polymer with diethenylbenzene involves its ability to transport electrons and holes due to the presence of the pyridine moiety. The electronegative nitrogen atom in pyridine enhances its affinity for electrons, allowing it to participate in electron transport processes . This property is crucial for its applications in electronic devices and biomedical fields, where electrical conductivity and charge transport are essential .
相似化合物的比较
Pyridine, 4-ethenyl-, polymer with diethenylbenzene can be compared to other conductive polymers such as Poly (3,4-ethylenedioxythiophene) (PEDOT) and its composites like PEDOT:PSS. While PEDOT and its composites are well-known for their high conductivity, transparency, and thermal stability, Pyridine, 4-ethenyl-, polymer with diethenylbenzene offers unique properties such as enhanced solubility and hydrophobicity. Similar compounds include Poly (4-vinylpyridine), 2% cross-linked, and other pyridine-functionalized polymers .
属性
IUPAC Name |
1,2-bis(ethenyl)benzene;4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZUDXJCGHIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939037 | |
| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white odorless small beads; [Vertellus MSDS] | |
| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9017-40-7, 178157-25-0 | |
| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-ethenyl-, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diethenylbenzene--4-ethenylpyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethenylbenzene, polymer with 4-ethenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
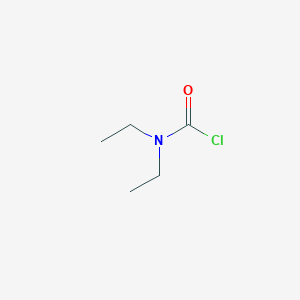
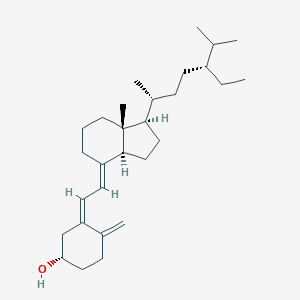
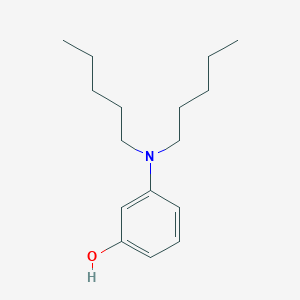
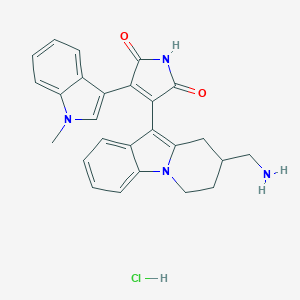

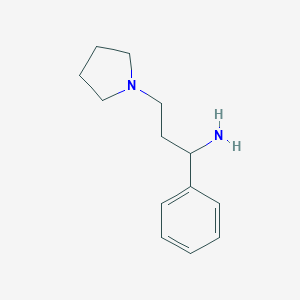
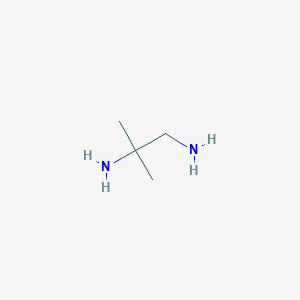
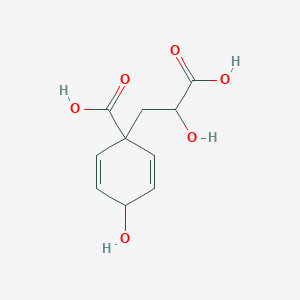
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
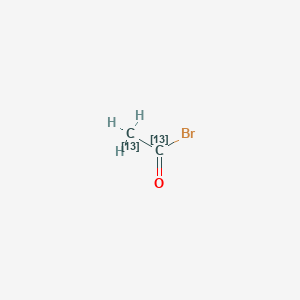
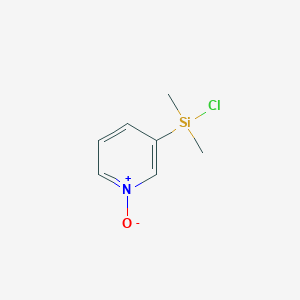
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)
